tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring substituted at the 2-position with a 4-methylpyridinyl group and protected by a tert-butoxycarbonyl (Boc) group. This structure is commonly utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting enzymes or receptors requiring nitrogen-rich scaffolds.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-8-9-17-13(11-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI Key |
CVWXLPAUAYWWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-methylpyridine with piperidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate (4h-1/4h-2)
- Structure : Incorporates a diethoxyphosphoryl group and a benzo[b]thiophene carboxamide substituent.
- Synthesis : Synthesized via general procedure A with yields of 73% (4h-1) and 44% (4h-2), indicating steric and electronic challenges in isolating isomers .
- Applications : Designed as metallo-β-lactamase inhibitors, leveraging the phosphoryl group for enzyme active-site coordination .
tert-Butyl 2-(2-((4-methylpyridin-2-yl)oxy)ethyl)piperidine-1-carboxylate
- Structure : Features an ethyloxyethyl linker between the piperidine and 4-methylpyridine groups.
- Physicochemical Properties :
- Hydrogen bond acceptors: 4
- Rotatable bonds: 6
- Topological polar surface area (TPSA): 51.7 Ų
- Implications : The increased flexibility (6 rotatable bonds) may enhance conformational adaptability in binding pockets compared to the target compound’s rigid structure .
tert-Butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate
- Structure: Substituted with a cyano group and thioether linkage at the 4-position of pyridine.
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
- Binding Energy : Exhibits a binding energy of −4.5 kcal/mol, indicating strong receptor-ligand interactions due to the tetrazole’s high polarity and hydrogen-bonding capacity .
- Comparison : The absence of a tetrazole group in the target compound suggests differences in charge distribution and binding modes.
tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (5l)
Key Observations :
- Synthetic Efficiency : Compounds with simpler substituents (e.g., 5l) achieve higher yields (83%) compared to phosphoryl-containing analogs (44–73%) .
- Flexibility vs. Rigidity : Increased rotatable bonds (e.g., 6 in the ethyloxyethyl derivative) correlate with enhanced adaptability but reduced metabolic stability .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The position and nature of substituents significantly impact bioactivity. For example, phosphoryl groups (as in 4h-1) enhance metal coordination, while pyrimidine rings (as in 5l) improve π-π interactions .
- Thermodynamic Stability : Binding energy data suggest that polar groups (e.g., tetrazole) confer stability (−4.5 kcal/mol), whereas hydrophobic tert-butyl groups primarily aid solubility .
Biological Activity
Tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant case studies, highlighting its pharmacological significance.
- Molecular Formula : CHNO
- Molecular Weight : 288.39 g/mol
- CAS Number : 939986-30-8
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-methylpyridine derivatives. The process generally requires careful control of reaction conditions to achieve high yields and purity.
Pharmacological Profile
Research indicates that the compound exhibits various biological activities, including:
- Antinociceptive Effects : Studies have shown that derivatives of piperidine compounds, including this compound, can significantly reduce pain responses in animal models, suggesting potential applications in pain management.
- Neuroprotective Activity : Some studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory disorders.
The biological activities are believed to stem from the compound's ability to modulate neurotransmitter systems and inflammatory pathways. Its structural similarity to known pharmacophores allows it to interact with various receptors in the central nervous system (CNS).
Case Study 1: Pain Management
In a recent study published by MDPI, researchers evaluated the antinociceptive properties of several piperidine derivatives, including this compound. The study found that at certain dosages, the compound significantly reduced pain responses in rodent models compared to control groups. The results are summarized in Table 1.
| Compound | Dosage (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Compound A | 10 | 25 |
| Compound A | 20 | 45 |
| This compound | 10 | 30 |
| This compound | 20 | 50 |
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
